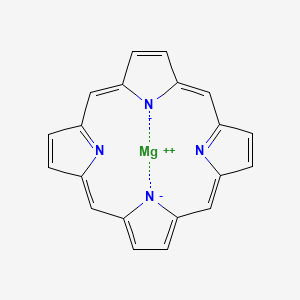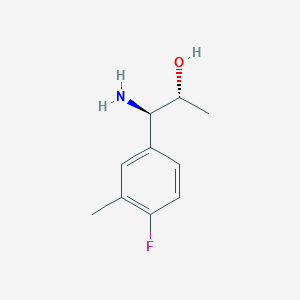
(1R,2R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL is a chiral compound with significant interest in various scientific fields. This compound features an amino group, a fluoro-substituted aromatic ring, and a secondary alcohol group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methylbenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired chiral amine alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Catalysts: Use of chiral catalysts to ensure enantioselectivity.
Purification: Techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced further to remove the fluoro group or modify the aromatic ring.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of de-fluorinated or modified aromatic compounds.
Substitution: Formation of various substituted amines or amides.
Scientific Research Applications
(1R,2R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use in drug development.
Industry: Utilized in the production of fine chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence biochemical pathways related to neurotransmission, inflammation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(4-bromo-3-methylphenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(4-methyl-3-methylphenyl)propan-2-OL
Uniqueness
- Fluoro Substitution : The presence of the fluoro group in (1R,2R)-1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL imparts unique electronic properties, influencing its reactivity and interaction with biological targets.
- Chirality : The specific (1R,2R) configuration provides distinct stereochemical properties, making it valuable in asymmetric synthesis and chiral recognition processes.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-6-5-8(3-4-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m1/s1 |
InChI Key |
FSABZFYFIIFJAQ-XCBNKYQSSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@H]([C@@H](C)O)N)F |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(C)O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


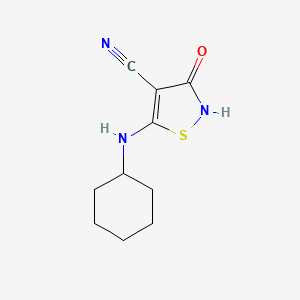
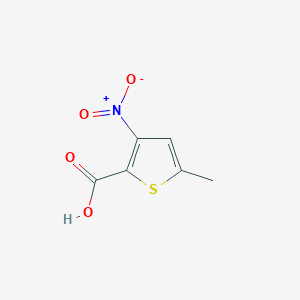
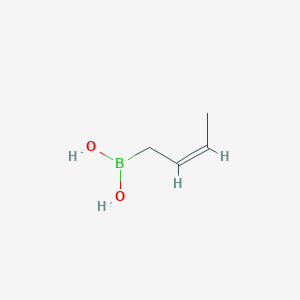
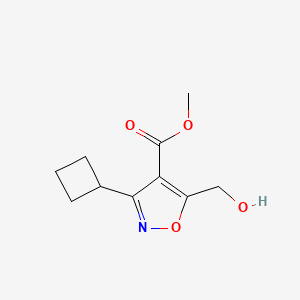
![5-{5-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]furan-2-yl}-2-chlorobenzoic acid](/img/structure/B15234026.png)
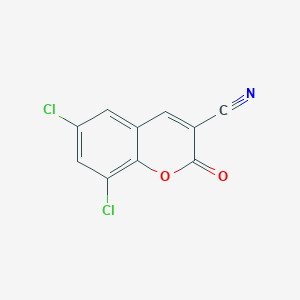
![methyl 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15234041.png)
![4-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-4,4,6a,6b,8a,11,14b-heptamethyl-11-octadecoxycarbonyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4-oxobutanoic acid](/img/structure/B15234053.png)
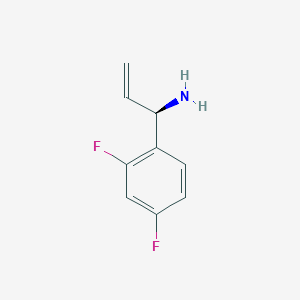
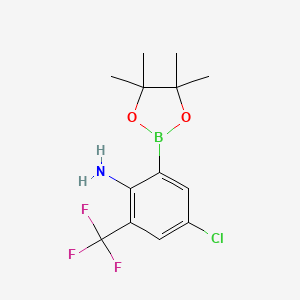
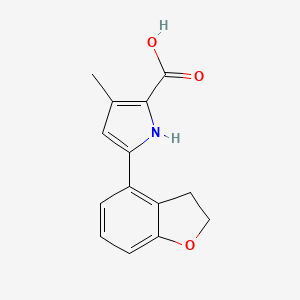
![((3aR,4R,6aS)-2,2-Dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methanol](/img/structure/B15234076.png)
![5-Chloro-2-methylfuro[3,2-b]pyridine](/img/structure/B15234077.png)
